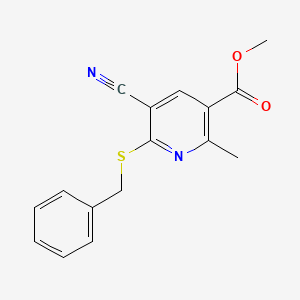
Methyl 6-(benzylsulfanyl)-5-cyano-2-methylnicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-(benzylsulfanyl)-5-cyano-2-methylnicotinate is an organic compound that belongs to the class of nicotinates It is characterized by the presence of a benzylsulfanyl group, a cyano group, and a methyl ester group attached to a nicotinic acid derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(benzylsulfanyl)-5-cyano-2-methylnicotinate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-chloronicotinic acid, which is then converted to 6-chloronicotinoyl chloride.
Nucleophilic Substitution: The 6-chloronicotinoyl chloride undergoes nucleophilic substitution with benzyl mercaptan to form 6-(benzylsulfanyl)nicotinic acid.
Esterification: The 6-(benzylsulfanyl)nicotinic acid is then esterified with methanol in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group under appropriate conditions using reducing agents such as lithium aluminum hydride.
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles, such as thiols or amines, under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 6-(benzylsulfanyl)-5-cyano-2-methylnicotinate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Industrial Applications: The compound is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of Methyl 6-(benzylsulfanyl)-5-cyano-2-methylnicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfanyl group can interact with thiol groups in proteins, potentially inhibiting enzyme activity. The cyano group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The overall effect of the compound is determined by the combined interactions of its functional groups with the target molecules.
Comparaison Avec Des Composés Similaires
- Methyl 6-(phenylsulfanyl)-5-cyano-2-methylnicotinate
- Methyl 6-(methylsulfanyl)-5-cyano-2-methylnicotinate
- **Methyl 6-(ethylsulf
Propriétés
IUPAC Name |
methyl 6-benzylsulfanyl-5-cyano-2-methylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-11-14(16(19)20-2)8-13(9-17)15(18-11)21-10-12-6-4-3-5-7-12/h3-8H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXZQZIJXDHYCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)SCC2=CC=CC=C2)C#N)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














